molecular formula C17H19N3OS B15079384 N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide CAS No. 124953-96-4

N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No.: B15079384
CAS No.: 124953-96-4
M. Wt: 313.4 g/mol
InChI Key: YVVSJPWCKARBAE-UHFFFAOYSA-N
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Description

N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol . This compound is known for its unique structure, which includes a benzyl group, a phenylpropanoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide typically involves the reaction of benzylhydrazine with 3-phenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

124953-96-4

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-benzyl-3-(3-phenylpropanoylamino)thiourea

InChI

InChI=1S/C17H19N3OS/c21-16(12-11-14-7-3-1-4-8-14)19-20-17(22)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21)(H2,18,20,22)

InChI Key

YVVSJPWCKARBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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